

Application Note: HPLC-UV Method for the Quantitative Analysis of Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Naproxen Etemesil	
Cat. No.:	B1676953	Get Quote

AN-HPLC-001

Introduction

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties.[1][2] It functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[3][4] Accurate and reliable quantification of Naproxen in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Naproxen. The method is suitable for routine quality control analysis of Naproxen in bulk drug and tablet dosage forms.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions for Naproxen Analysis

Parameter	Condition
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18 (4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 4.0) (35:65 v/v)[5]
Flow Rate	1.0 mL/min[5]
Injection Volume	20 μL[5]
Detection Wavelength	254 nm[6][7]
Column Temperature	Ambient
Run Time	10 minutes[5]

Materials and Reagents:

- Naproxen reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)[5]
- Sodium hydroxide (AR grade)
- Milli-Q water or equivalent

Preparation of Solutions:

- Phosphate Buffer (pH 4.0): Dissolve 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with sodium hydroxide solution. Filter the buffer through a 0.45 μm membrane filter and degas.[5]
- Mobile Phase: Mix acetonitrile and phosphate buffer (pH 4.0) in a ratio of 35:65 (v/v). Degas the mobile phase by sonication for 10 minutes.[5]

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of Naproxen reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 μg/mL.[2]

Sample Preparation (Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Naproxen and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of Naproxen.
- Make up the volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The developed HPLC-UV method was validated according to ICH guidelines, and the key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for Naproxen Analysis

Parameter	Result
Linearity (μg/mL)	10 - 50[2]
Correlation Coefficient (r²)	> 0.999[1][5]
Accuracy (% Recovery)	98.0% - 102.0%[5]
Precision (% RSD)	< 2.0%[5]
Limit of Detection (LOD)	2.98 μg/mL[2]
Limit of Quantification (LOQ)	9.98 μg/mL[2]
Retention Time (min)	Approximately 4.8 ± 0.1[5]

Results and Discussion

The developed HPLC-UV method provides a good separation of Naproxen from common excipients. The retention time for Naproxen was found to be approximately 4.8 minutes, allowing for a rapid analysis.[5] The method demonstrated excellent linearity over the concentration range of 10-50 µg/mL with a correlation coefficient greater than 0.999.[1][2][5] The accuracy of the method was confirmed by recovery studies, with recovery values between 98.0% and 102.0%.[5] The precision of the method was established by low relative standard deviation (%RSD) values, which were less than 2.0% for both intra-day and inter-day variations.[5]

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantitative determination of Naproxen in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis in the pharmaceutical industry.

Detailed Experimental Protocols

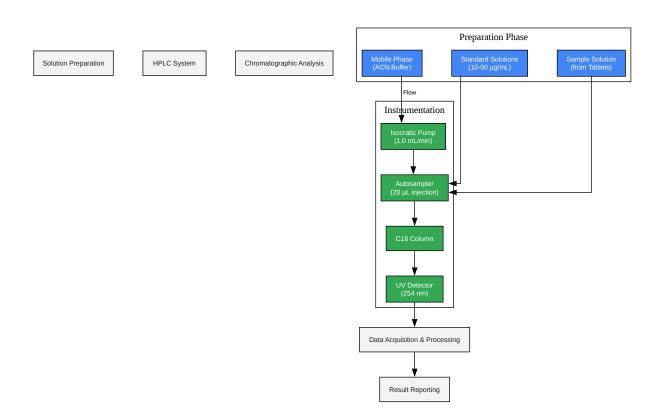
Protocol 1: Preparation of Standard and Sample Solutions

Preparation of Mobile Phase:

- Prepare a phosphate buffer by dissolving 3.4 g of potassium dihydrogen orthophosphate
 in 1000 mL of HPLC grade water and adjusting the pH to 4.0 with sodium hydroxide.[5]
- Filter the buffer through a 0.45 μm membrane filter.
- Mix the filtered phosphate buffer with acetonitrile in a 65:35 (v/v) ratio.
- Degas the final mobile phase solution by sonication for 10 minutes.
- Preparation of Standard Stock Solution (1000 μg/mL):
 - Accurately weigh approximately 100 mg of Naproxen reference standard.
 - Transfer the weighed standard into a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
 - Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Preparation of Working Standard Solutions (for Calibration Curve):
 - Pipette appropriate volumes of the Standard Stock Solution into a series of 10 mL volumetric flasks.
 - Dilute to the mark with the mobile phase to achieve concentrations of 10, 20, 30, 40, and 50 μg/mL.
- Preparation of Sample Solution (from Tablets):
 - Weigh 20 tablets and calculate the average weight.
 - Grind the tablets into a fine, uniform powder.
 - Accurately weigh a quantity of the powder equivalent to 100 mg of Naproxen and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

- Dilute to the mark with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute with the mobile phase to obtain a theoretical concentration of 30 μg/mL.

Protocol 2: HPLC System Operation and Analysis


- System Startup and Equilibration:
 - Turn on the HPLC system components (pump, detector, and autosampler).
 - Purge the pump with the mobile phase to remove any air bubbles.
 - Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes to ensure proper equilibration.
 - Monitor the baseline on the detector output to ensure it is stable.
- Sequence Setup:
 - Create a sequence in the chromatography software.
 - Include injections of a blank (mobile phase), the working standard solutions in increasing order of concentration, and the prepared sample solutions.
 - It is recommended to inject each standard and sample in duplicate or triplicate.
- Analysis:
 - Start the analysis sequence.
 - After the run is complete, process the chromatograms to determine the peak areas and retention times for Naproxen.
- Data Processing and Calculation:

- Calibration Curve: Plot a graph of the peak area of the standard solutions versus their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
- Quantification of Naproxen in the Sample: Use the peak area of the Naproxen peak in the sample chromatogram and the calibration curve equation to calculate the concentration of Naproxen in the sample solution.
- Calculate the amount of Naproxen in the tablet: Amount (mg/tablet) = (C × D × A) / W
 Where: C = Concentration of Naproxen in the sample solution (μg/mL) from the calibration curve D = Dilution factor A = Average tablet weight (mg) W = Weight of tablet powder taken for analysis (mg)

Visualizations

Click to download full resolution via product page

Caption: HPLC analysis workflow for Naproxen quantification.

Click to download full resolution via product page

Caption: Relationship between method development, validation, and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. iosrphr.org [iosrphr.org]
- 2. iiste.org [iiste.org]
- 3. jru-b.com [jru-b.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. scispace.com [scispace.com]
- 6. connectjournals.com [connectjournals.com]
- 7. longdom.org [longdom.org]
- To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Quantitative Analysis of Naproxen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676953#hplc-uv-method-development-for-naproxen-etemesil-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com